molecular formula C12H17ClN2 B8326555 3-Aminomethyl-1-benzyl-4-chloropyrrolidine

3-Aminomethyl-1-benzyl-4-chloropyrrolidine

Cat. No. B8326555
M. Wt: 224.73 g/mol
InChI Key: CUZCMMQACHMNEL-UHFFFAOYSA-N
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Patent
US04786649

Procedure details

To 1-benzyl-3-azidomethyl-4-chloropyrrolidine (3.0 g) are added ethanol (50 ml) and 10 % palladium carbon (0.5 g), and catalytic reduction is carried out under a hydrogen pressure of from 3 to 4 atm. at 50° C. After removing the catalyst from the mixture by a filteration, the resultant is concentrated to give 3-aminomethyl -1-benzyl-4-chloropyrrolidine (2.96g) as an oil.
Name
1-benzyl-3-azidomethyl-4-chloropyrrolidine
Quantity
3 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([Cl:13])[CH:10]([CH2:14][N:15]=[N+]=[N-])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[C].[Pd].C(O)C>[NH2:15][CH2:14][CH:10]1[CH:11]([Cl:13])[CH2:12][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
1-benzyl-3-azidomethyl-4-chloropyrrolidine
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)Cl)CN=[N+]=[N-]
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
After removing the catalyst from the mixture by a filteration
CONCENTRATION
Type
CONCENTRATION
Details
the resultant is concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CC1Cl)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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